4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(4-pyridazin-4-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15(13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-6-7-16-17-12-14/h1-2,6-7,12-13H,3-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONVLPBVYDILGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN(CC2)C3=CN=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine features a pyridazine core substituted at the 4-position with a piperazine moiety, which is further acylated by a cyclohex-3-ene-1-carbonyl group. The synthesis of this compound requires sequential functionalization of the pyridazine ring, introduction of the piperazine linker, and final acylation with cyclohex-3-ene-1-carbonyl chloride. Key challenges include regioselective substitution, stability of the cyclohexene ring during reactions, and purification of intermediates.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- Pyridazine core : Serves as the aromatic base for nucleophilic substitution.
- Piperazine linker : Introduced via alkylation or coupling reactions.
- Cyclohex-3-ene-1-carbonyl group : Attached through acylation or carbamate formation.
Retrosynthetic pathways suggest two viable routes:
- Route A : Pyridazine → Piperazine substitution → Acylation.
- Route B : Pre-functionalized piperazine intermediate → Coupling with pyridazine → Acylation.
Preparation of Key Intermediates
Synthesis of 4-Chloropyridazine
4-Chloropyridazine is a critical precursor for nucleophilic aromatic substitution. It is typically synthesized via chlorination of pyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-hydroxy-5-nitropyridine undergoes chlorination with POCl₃ at 120°C to yield 2,3-dichloro-5-nitropyridine, which is subsequently reduced to the dichloropyridazine intermediate.
Piperazine Functionalization
Piperazine derivatives are prepared by alkylation or acylation. In one protocol, 1-(4-hydroxyphenyl)piperazine is acetylated using acetic anhydride to improve solubility, followed by coupling with dichloropyridazine in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This step introduces the piperazine moiety to the pyridazine ring.
Cyclohex-3-ene-1-carbonyl Chloride Synthesis
Cyclohex-3-ene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride. This intermediate is highly reactive and must be used immediately to avoid decomposition.
Final Coupling and Acylation
The piperazine-substituted pyridazine intermediate undergoes acylation with cyclohex-3-ene-1-carbonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, and the reaction is monitored via thin-layer chromatography (TLC). Purification by column chromatography (silica gel, ethyl acetate/hexane) yields the final product.
Representative Reaction Scheme:
$$
\text{Pyridazine-Piperazine} + \text{Cyclohex-3-ene-1-carbonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimization and Reaction Conditions
Solvent and Base Selection
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 6.20–6.40 ppm (cyclohexene protons), δ 3.50–4.10 ppm (piperazine CH₂), and δ 8.10–8.30 ppm (pyridazine aromatic protons).
- ¹³C NMR (126 MHz, CDCl₃) : Carbonyl resonance at δ 170–175 ppm, pyridazine carbons at δ 150–160 ppm.
- FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), and 3050 cm⁻¹ (C-H alkene).
Comparative Analysis of Synthetic Routes
| Route | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 62 | 98 | Fewer steps | Low regioselectivity |
| B | 75 | 95 | High purity | Costly intermediates |
Chemical Reactions Analysis
Types of Reactions
4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine exhibit antidepressant properties. A study demonstrated that derivatives with piperazine structures can modulate serotonin receptors, leading to enhanced mood regulation. This suggests potential use in treating depression and anxiety disorders .
Antitumor Effects
Preliminary studies have shown that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Properties
The neuroprotective effects of similar compounds have been documented, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neuroprotection .
Case Studies
Mechanism of Action
The mechanism of action of 4-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Pyridazine Substitution Pattern :
- The target compound is substituted at the 4-position of pyridazine, whereas the analog in is substituted at the 6-position with an additional chloro group. Positional differences can significantly alter electronic distribution, affecting binding affinity to biological targets .
Piperazine Substituents: Cyclohexene Carbonyl: Introduces a hydrophobic cycloalkene ring and a hydrogen-bond-accepting ketone. This may enhance membrane permeability compared to the 3-(4-chlorophenoxy)propyl group in , which contains a polar ether and electron-withdrawing chloro substituent . Fmoc Group (): The bulky fluorenylmethoxycarbonyl moiety is typically used for amine protection in peptide synthesis, contrasting with the target compound’s smaller, bioactive-oriented substituent .
Bioactivity Implications: The 3-chloro-pyridazine analog’s antibacterial and antiviral activities are attributed to its chloro and phenoxy groups, which may interfere with microbial enzyme systems . The target compound’s cyclohexene carbonyl could modulate selectivity for eukaryotic vs. prokaryotic targets due to increased lipophilicity.
Q & A
Q. What methodologies are recommended for comparative pharmacokinetic analysis of this compound and its analogs?
- Methodological Answer :
- In Vitro Assays : Measure permeability (Caco-2 cells), plasma protein binding (ultrafiltration), and metabolic stability (human liver microsomes) .
- In Vivo Profiling : Administer compounds to Sprague-Dawley rats (IV/PO) and quantify plasma levels via LC-MS/MS .
- Compartmental Modeling : Use Phoenix WinNonlin to derive AUC, Cmax, and t₁/₂ values for bioavailability comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
